molecular formula C13H14N2O4S2 B7100713 N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B7100713
M. Wt: 326.4 g/mol
InChI Key: MTIMRRYGDPWOML-UHFFFAOYSA-N
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Description

N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-8-5-9-6-10(3-4-12(9)19-8)21(16,17)15-11-7-20-14-13(11)18-2/h3-4,6-8,15H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMRRYGDPWOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CSN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxy group. The benzofuran moiety is then synthesized separately and coupled with the thiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-1,2-thiazol-4-yl)-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-1,2-thiazol-4-yl)methylamine: This compound shares the thiazole and methoxy groups but differs in its overall structure and functional groups.

    (3-methoxy-1,2-thiazol-4-yl)methanol: Similar in having the thiazole and methoxy groups, but with a hydroxyl group instead of the benzofuran moiety.

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